Cas no 2640943-82-2 (1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)
1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-[6-Cyclopropyl-2-(methylthio)-4-pyrimidinyl]-1-piperazinyl]ethanone
- AKOS040730685
- F6791-4837
- 2640943-82-2
- 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
-
- Inchi: 1S/C14H20N4OS/c1-10(19)17-5-7-18(8-6-17)13-9-12(11-3-4-11)15-14(16-13)20-2/h9,11H,3-8H2,1-2H3
- InChI Key: MNBOLJMHJKPZTF-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(=CC(C2CC2)=N1)N1CCN(C(C)=O)CC1
Computed Properties
- Exact Mass: 292.13578245g/mol
- Monoisotopic Mass: 292.13578245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 526.9±50.0 °C(Predicted)
- pka: 7.42±0.43(Predicted)
1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6791-4837-2μmol |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-5μmol |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-10μmol |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-20μmol |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-1mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-2mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-3mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-4mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-5mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6791-4837-10mg |
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2640943-82-2 | 10mg |
$118.5 | 2023-09-07 |
1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: A Comprehensive Overview
The compound with CAS No 2640943-82-2, commonly referred to as 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
The molecular structure of 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is characterized by a piperazine ring fused with a pyrimidine moiety, which is further substituted with a cyclopropyl group and a methylsulfanyl ( SCH3 ) substituent. The ethanone group attached to the piperazine nitrogen adds to the molecule's functional diversity, making it a versatile compound for various chemical reactions and biological assays.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its role in inhibiting specific enzymes and proteins associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethanone exhibits potent inhibitory activity against certain kinases involved in tumor progression.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring, subsequent substitution reactions to introduce the cyclopropyl and methylsulfanyl groups, and finally, the attachment of the ethanone moiety. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of applications, 1-{4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl}ethanone has shown promise in drug delivery systems due to its ability to act as a carrier for hydrophobic drugs. Its amphiphilic nature allows it to form stable nanoparticles, which can enhance drug solubility and bioavailability. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. Molecular docking studies have revealed that 1-{4-[6-Cyclopropyl... interacts favorably with several biological targets, suggesting its potential as a lead compound in drug discovery programs.
Despite its potential, there are challenges associated with the large-scale production and commercialization of this compound. Issues such as scalability of synthesis methods, cost-effectiveness, and regulatory compliance need to be addressed before it can be widely adopted in industrial applications.
In conclusion, 1-{4-[6-Cyclopropyl... is a multifaceted compound with significant potential across multiple domains. Its unique structure, combined with recent research findings, positions it as a valuable asset in both academic and industrial settings. As research continues to uncover new applications and improve synthesis methods, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovations.
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